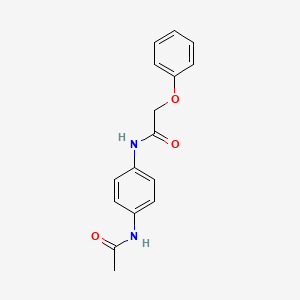

N-(4-acetamidophenyl)-2-phenoxyacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-12(19)17-13-7-9-14(10-8-13)18-16(20)11-21-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUYMLSLLYSAFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Sophisticated Spectroscopic and Structural Elucidation of N 4 Acetamidophenyl 2 Phenoxyacetamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei in a magnetic field, a complete and unambiguous structural assignment can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment of protons within a molecule. For N-(4-acetamidophenyl)-2-phenoxyacetamide, the spectrum is expected to show distinct signals corresponding to the protons of the acetamido group, the phenoxy group, the central acetamide (B32628) linker, and the para-substituted aromatic ring.

The key expected proton signals for this compound are:

A singlet for the methyl protons (–CH₃) of the acetamido group.

Two distinct singlets or broad singlets for the two amide protons (–NH–).

A singlet for the methylene (B1212753) protons (–OCH₂–).

A complex multiplet system for the aromatic protons of the unsubstituted phenoxy ring.

An AA'BB' system (two doublets) for the para-substituted acetamidophenyl ring.

Analysis of structurally related compounds provides insight into the expected chemical shifts. For example, in Phenacetin (N-(4-Ethoxyphenyl)acetamide), the acetyl methyl protons appear as a singlet at 2.1 ppm, and the aromatic protons show a characteristic doublet of doublets pattern for the para-substituted ring. thermofisher.com The amide proton signal appears as a broad singlet at 8.1 ppm. thermofisher.com In another analogue, 2-acetamidobenzyl acetate, the acetyl methyl protons are observed at 2.2 ppm and 2.1 ppm, with the amide proton signal appearing at 8.8 ppm. rsc.org

Table 1: ¹H NMR Spectral Data of this compound Analogues

| Compound Name | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| Phenacetin thermofisher.com | CDCl₃ | 8.1 (br s, 1H) | -NH- |

| 7.3 (d, 2H) | Ar-H | ||

| 6.8 (d, 2H) | Ar-H | ||

| 4.0 (q, 2H) | -OCH₂CH₃ | ||

| 2.1 (s, 3H) | -COCH₃ | ||

| 1.4 (t, 3H) | -OCH₂CH₃ | ||

| N-acetyl-4-chloroaniline rsc.org | CDCl₃ | 8.05 (s, 1H) | -NH- |

| 7.38-7.21 (m, 4H) | Ar-H | ||

| 2.10 (s, 3H) | -COCH₃ | ||

| N-phenylacetamide (Acetanilide) rsc.org | CDCl₃ | 7.53 (d, 2H) | Ar-H (ortho) |

| 7.33 (t, 2H) | Ar-H (meta) | ||

| 7.12 (t, 1H) | Ar-H (para) | ||

| 2.19 (s, 3H) | -COCH₃ |

Data is presented as: Chemical Shift in ppm (Multiplicity, Number of Protons). s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet, br: broad.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the type of carbon (e.g., alkyl, alkenyl, aromatic, carbonyl). For this compound, signals are expected for the methyl carbon, the aromatic carbons of both rings, the ether-linked methylene carbon, and the two distinct amide carbonyl carbons.

Based on standard chemical shift tables and data from analogues, the carbonyl carbons are expected in the 168-171 ppm region. wisc.edu The carbons of the aromatic rings typically appear between 110 and 160 ppm. The methylene carbon attached to the phenoxy oxygen is anticipated around 65-70 ppm, and the acetyl methyl carbon signal is expected at approximately 20-25 ppm. wisc.edu

For the analogue 2-Napthyl acetamide, the carbonyl carbon resonates at 168.8 ppm and the methyl carbon at 22.9 ppm. rsc.org In N-acetyl-4-chloroaniline, the carbonyl carbon is found at 168.9 ppm. rsc.org This data supports the predicted chemical shift ranges for the title compound.

Table 2: ¹³C NMR Spectral Data of this compound Analogues

| Compound Name | Solvent | Chemical Shift (δ, ppm) |

| N-phenylacetamide (Acetanilide) rsc.org | CDCl₃ | 168.5, 137.9, 129.0, 124.3, 119.9, 24.6 |

| 2-Napthyl acetamide rsc.org | CDCl₃ | 168.8, 135.9, 133.9, 127.8, 126.5, 121.4, 118.1, 108.4, 22.9 |

| N-acetyl-4-chloroaniline rsc.org | CDCl₃ | 168.9, 137.3, 128.5, 120.9, 22.0 |

| 2-Phenylacetamide chemicalbook.com | - | 174.9, 136.0, 129.4, 128.8, 127.0, 43.8 |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR)) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H functional groups.

Key expected vibrational frequencies include:

N-H Stretching: Amide N-H stretching vibrations typically appear as a sharp band in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) appear just below 3000 cm⁻¹.

C=O Stretching (Amide I): The two amide carbonyl groups will give rise to strong, sharp absorption bands between 1650 and 1700 cm⁻¹. These are among the most characteristic signals in the spectrum.

N-H Bending (Amide II): This secondary amide vibration occurs in the 1510-1570 cm⁻¹ region.

C-O-C Stretching: The asymmetric stretch of the aryl-alkyl ether linkage is expected to produce a strong band around 1240-1260 cm⁻¹.

Aromatic C=C Bending: Bands in the 1400-1600 cm⁻¹ region correspond to skeletal vibrations of the aromatic rings.

Data from the simpler analogue Phenoxyacetamide shows characteristic IR absorptions, providing a reference for the phenoxyacetamide portion of the title compound. nist.gov Similarly, the spectrum of 4-acetamidophenol (Paracetamol) gives reference values for the vibrations of the acetamidophenyl moiety. researchgate.net

Table 3: FT-IR Characteristic Vibrational Frequencies for Analogues

| Compound Name | Functional Group | Wavenumber (cm⁻¹) |

| N-phenylacetamide (Acetanilide) nist.gov | N-H Stretch | ~3300 |

| C=O Stretch (Amide I) | ~1660 | |

| N-H Bend (Amide II) | ~1540 | |

| 4-acetamidophenol researchgate.net | O-H Stretch | ~3320 |

| N-H Stretch | ~3160 | |

| C=O Stretch | ~1650 | |

| N-((4-(Acetylamino)phenyl)sulphonyl)acetamide nih.gov | N-H Stretch | 3356, 3266 |

| C=O Stretch | 1704, 1668 |

Mass Spectrometry (MS, LC-MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₆H₁₆N₂O₃), the expected monoisotopic mass is 284.1161 Da. uni.lu

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used. ESI is a soft ionization technique and would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 285.1234 and potentially other adducts such as the sodium adduct [M+Na]⁺ at m/z 307.1053. uni.lu

The fragmentation pattern can also be predicted. Common fragmentation pathways for such molecules include cleavage of the amide bonds and the ether linkage. Key expected fragments would include ions corresponding to the phenoxyacetyl group, the acetamidophenyl group, and further fragments arising from losses of CO, CH₂CO, and other small neutral molecules. For instance, the mass spectrum of the simpler analogue Phenoxyacetamide shows a molecular ion peak and fragments corresponding to the loss of the amide group. nist.gov

Table 4: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 285.12338 |

| [M+Na]⁺ | 307.10532 |

| [M+K]⁺ | 323.07926 |

| [M+NH₄]⁺ | 302.14992 |

| [M-H]⁻ | 283.10882 |

Data sourced from PubChemLite prediction. uni.lu

Electronic Absorption Spectroscopy (UV-Visible) for Chromophore Characterization

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and chromophores. The chromophores in this compound are the two substituted benzene (B151609) rings.

The spectrum is expected to show absorption bands characteristic of π → π* transitions within the aromatic systems. The presence of auxochromes, such as the ether oxygen and the nitrogen atoms of the amide groups, can cause a bathochromic (red) shift of the absorption maxima (λ_max) to longer wavelengths and an increase in molar absorptivity compared to unsubstituted benzene.

For the analogue N-phenylacetamide (Acetanilide), an absorption maximum is observed around 242 nm. nist.gov For N-(4-methoxyphenyl)-N-methyl-acetamide, another related structure, a similar absorption profile is expected. nist.gov The electronic spectra of N-(4-(2-cyanoacetamido)phenyl) derivatives show absorption bands in the 294-400 nm range, demonstrating how different substituents on the core structure can significantly influence the λ_max. researchgate.net It is anticipated that this compound would exhibit strong absorptions in the UV region, likely between 250-300 nm.

Table 5: UV-Visible Absorption Maxima (λ_max) for Analogues

| Compound Name | Solvent | λ_max (nm) |

| N-phenylacetamide (Acetanilide) nist.gov | Ethanol | 242 |

| N-(4-(2-cyanoacetamido)phenyl) derivatives researchgate.net | 1,4-Dioxane | 294 - 400 |

| N-(4-hydroxyphenyl) acetamide openaccessjournals.com | - | 248 |

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Molecular Structure Determination

While spectroscopic methods provide powerful evidence for molecular connectivity, only single crystal X-ray diffraction can provide an unambiguous, definitive determination of the three-dimensional arrangement of atoms in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, and reveals details about intermolecular interactions that govern crystal packing.

Although a crystal structure for this compound is not publicly available, analysis of closely related structures allows for well-founded predictions of its solid-state conformation and packing. For instance, the crystal structure of N-(4-Hydroxyphenethyl)acetamide reveals the formation of hydrogen-bonded tetramers through intermolecular N–H···O and O–H···O interactions. researchgate.net Similarly, the structure of N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate shows that symmetry-related molecules are linked by intermolecular N–H···O, O–H···O, and O–H···N hydrogen bonds, forming infinite chains. researchgate.net

Table 6: Crystallographic Data for an Analogue Compound: N-(4-Hydroxyphenethyl)acetamide

| Parameter | Value |

| Compound Name | N-(4-Hydroxyphenethyl)acetamide researchgate.net |

| Formula | C₁₀H₁₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.9206 (13) |

| b (Å) | 8.7861 (11) |

| c (Å) | 11.4943 (16) |

| β (°) | 102.998 (1) |

| Key Feature | Formation of hydrogen-bonded tetramers. |

Elucidation of Molecular Conformation and Stereochemistry

For analogous acetamide derivatives, X-ray diffraction studies have revealed key conformational features. For instance, the planarity of the acetamide group and the dihedral angles between the phenyl rings are critical parameters. In similar structures, the amide linkage often adopts a trans conformation due to steric hindrance. The phenoxy and acetamidophenyl moieties are not typically coplanar, and the degree of twisting, defined by the torsion angles, would be a significant aspect of the conformational analysis.

The stereochemistry of this compound is achiral, as it does not possess any stereocenters. Therefore, it would exist as a single stereoisomer.

Detailed Analysis of Interatomic Distances and Bond Angles

A detailed analysis of interatomic distances and bond angles, also obtained from single-crystal X-ray diffraction data, provides insight into the bonding characteristics within the molecule. The bond lengths of the carbon-carbon bonds in the phenyl rings would be expected to be in the range typical for aromatic systems. The carbon-oxygen and carbon-nitrogen bond lengths in the ether and amide linkages, respectively, would be compared to standard values to assess any effects of electron delocalization or strain.

The bond angles around the sp² hybridized carbon and nitrogen atoms of the amide group would be approximately 120°, consistent with a planar geometry. The C-O-C bond angle of the ether linkage would also be a key parameter, typically around 110-120°. Any significant deviations from expected values could indicate unusual electronic or steric effects within the molecule.

Table 1: Expected Interatomic Distances and Bond Angles for this compound (Illustrative)

| Parameter | Expected Value Range |

| Bond Lengths (Å) | |

| C=O (amide) | 1.22 - 1.25 |

| C-N (amide) | 1.32 - 1.35 |

| C-O (ether) | 1.36 - 1.43 |

| C-C (aromatic) | 1.38 - 1.41 |

| Bond Angles (°) | |

| O=C-N (amide) | 120 - 123 |

| C-N-C (amide) | 120 - 123 |

| C-O-C (ether) | 110 - 120 |

Note: These are generalized expected values for similar functional groups and the actual experimental values for the specific compound may vary.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula (C₁₆H₁₆N₂O₃) to verify its stoichiometric purity.

The theoretical elemental composition of this compound is:

Carbon (C): 67.59%

Hydrogen (H): 5.67%

Nitrogen (N): 9.85%

Oxygen (O): 16.88%

Experimental results from elemental analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values would confirm the empirical formula and the purity of the synthesized compound.

Table 2: Theoretical vs. Experimental Elemental Composition of this compound (Hypothetical Data)

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 67.59 | 67.48 |

| Hydrogen (H) | 5.67 | 5.71 |

| Nitrogen (N) | 9.85 | 9.81 |

Note: The experimental data presented is hypothetical and serves for illustrative purposes only, as no specific published experimental results were found for this compound.

Iv. Advanced Computational Chemistry and Theoretical Investigations of N 4 Acetamidophenyl 2 Phenoxyacetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. unimib.it It is widely employed to predict molecular properties, including geometry, energy levels, and vibrational frequencies, providing a foundational understanding of a molecule's intrinsic characteristics. nih.govresearchgate.net

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy state. nih.gov For N-(4-acetamidophenyl)-2-phenoxyacetamide, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. This is typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G++(d,p) or def2-TZVP, which provides a robust description of the molecule's electronic system. nih.govresearchgate.net

The structure of this compound features several rotatable single bonds, particularly around the central ether linkage (-O-CH2-) and the two amide groups (-NH-CO-). This flexibility gives rise to multiple possible conformers (rotamers). Conformational landscape analysis systematically explores these rotations to identify the global minimum energy structure, which is the most likely conformation to be observed under experimental conditions. The analysis reveals key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, the phenyl groups are expected to be largely planar, while the amide linkages may exhibit slight deviations from planarity.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more polarizable and reactive. researchgate.net DFT calculations can precisely determine the energies of these orbitals and visualize their electron density distributions, showing which parts of the molecule are most involved in electronic transitions. mdpi.com For this compound, the HOMO is typically localized on the electron-rich phenoxy and acetamidophenyl rings, while the LUMO may be distributed across the carbonyl groups and aromatic systems.

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.25 | Represents the electron-donating capability of the molecule. |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.95 | Represents the electron-accepting capability of the molecule. |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.30 | Indicates high kinetic stability and relatively low chemical reactivity. researchgate.net |

Vibrational frequency analysis, performed computationally after geometry optimization, predicts the frequencies of the normal modes of molecular vibration. These calculated frequencies correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. nih.gov The fundamental requirement for a vibration to be IR active is a change in the molecule's dipole moment during the vibration. wiley.commsu.edu

By comparing the calculated vibrational spectrum with experimental FT-IR and FT-Raman data, a detailed assignment of the spectral bands to specific functional group vibrations can be achieved. researchgate.net This correlation helps to confirm the molecular structure and provides insights into the bonding environment. For this compound, key vibrational modes include N-H stretching, C=O stretching of the two distinct amide groups, aromatic C=C stretching, and the asymmetric and symmetric stretching of the C-O-C ether linkage. vscht.cz Theoretical calculations often yield frequencies that are slightly higher than experimental values due to the harmonic approximation, so a scaling factor is typically applied for better agreement.

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| Amide (Secondary) | N-H Stretch | ~3350 | 3300-3500 |

| Aromatic Ring | C-H Stretch | ~3100 | 3000-3100 |

| Amide I | C=O Stretch | ~1685 | 1660-1700 |

| Amide I | C=O Stretch | ~1670 | 1630-1680 |

| Aromatic Ring | C=C Stretch | ~1600, 1500 | 1450-1600 |

| Ether | C-O-C Asymmetric Stretch | ~1250 | 1200-1260 |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. visionpublisher.info This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. semanticscholar.org

Docking simulations place this compound into the active site of a target protein and evaluate the interactions. The simulation identifies the most favorable binding pose based on a scoring function that estimates the strength of the interaction.

COX-1 and COX-2: Cyclooxygenase (COX) enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Docking studies can reveal whether the compound binds preferentially to the COX-2 isoform, which is desirable for reducing gastrointestinal side effects. rsc.orgnih.gov Key interactions often involve the formation of hydrogen bonds with residues such as Arg120 and Tyr355, and hydrophobic interactions within the active site channel. mdpi.comresearchgate.net The phenoxy and phenyl rings of the compound would likely engage in hydrophobic interactions, while the amide groups could act as hydrogen bond donors or acceptors. nih.gov

DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. nih.govals-journal.com Docking studies can predict how this compound might interfere with the enzyme's function of managing DNA topology. nih.gov Effective inhibitors often chelate a magnesium ion (Mg²⁺) within the active site, and interactions with specific aspartate and serine residues are common. mdpi.com

BCR-ABL1: The BCR-ABL1 fusion protein is a tyrosine kinase that drives chronic myeloid leukemia (CML). confex.com Related structures, such as N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives, have been investigated as potential BCR-ABL1 inhibitors. nih.govmdpi.com Docking would explore the binding of the compound within the ATP-binding site of the kinase domain, identifying key hydrogen bonds and hydrophobic interactions that could lead to inhibition. researchgate.net

MBOAT: Membrane Bound O-Acyltransferase (MBOAT) enzymes are involved in lipid metabolism. While specific docking studies of this compound with MBOATs are not widely reported, simulations could predict potential interactions within the enzyme's catalytic tunnel, guided by the positions of key catalytic residues like asparagine and histidine.

A primary output of molecular docking is the binding affinity, often expressed as a binding energy (in kcal/mol) or a predicted inhibition constant (Ki). researchgate.net A more negative binding energy indicates a stronger and more stable interaction between the ligand and the protein. mdpi.com These scores allow for the ranking of different compounds and the prediction of their potential potency.

Molecular recognition is governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Docking software visualizes these interactions, providing a detailed map of how the ligand is recognized by the active site. For example, the acetamido group could form a critical hydrogen bond with a backbone amide of a protein, while the phenoxy group could fit into a hydrophobic pocket. This detailed understanding is essential for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Key Interactions |

|---|---|---|---|

| COX-1 | 4O1Z | -7.8 | Hydrogen bonds with Arg120, hydrophobic interactions. mdpi.com |

| COX-2 | 4M11 | -8.9 | Hydrogen bonds with Tyr355, Ser530; hydrophobic pocket interactions. mdpi.com |

| DNA Gyrase (S. aureus) | 3U2D | -9.1 | Interaction with DNA-gyrase complex, potential Mg²⁺ chelation. visionpublisher.info |

| BCR-ABL1 Kinase | 2HYY | -8.5 | Hydrogen bonds with hinge region residues (e.g., Met318). |

Intermolecular Interaction Analysis using Hirshfeld Surfaces and Energy Frameworks

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a graphical and numerical summary of all close intermolecular contacts.

For related acetamide (B32628) structures, studies have revealed the relative importance of various interactions. For example, an analysis of N-(2-methoxyphenyl)acetamide showed that the most significant contributions to crystal packing arise from H···H, C···H/H···C, and O···H/H···O contacts. researchgate.net Specifically, the breakdown of these interactions can be summarized in a data table.

| Interaction Type | Contribution (%) in a related acetamide researchgate.net | Description |

|---|---|---|

| H···H | 53.9% | Represents contacts between hydrogen atoms, which are the most abundant on the molecular surface. |

| C···H/H···C | 21.4% | Includes C-H···π interactions, which are crucial for the stabilization of the crystal packing. nih.gov |

| O···H/H···O | 21.4% | Corresponds to conventional and unconventional hydrogen bonds, which are key directional forces in the crystal. |

| N···H/H···N | 1.7% | Indicates the presence of N-H···N or other nitrogen-involved hydrogen bonds. |

The Hirshfeld surface can be mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds and other strong interactions. nih.gov In the context of this compound, N-H···O and C-H···O hydrogen bonds are expected to be prominent features, alongside potential C-H···π interactions between the phenyl rings. nih.gov

Energy framework analysis is a computational method that builds upon Hirshfeld surface analysis to visualize and quantify the energetic contributions of different intermolecular interactions to the crystal's stability. This method calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors.

The total interaction energy, often correlated with the lattice energy, provides a quantitative measure of the crystal's stability. By visualizing these interaction energies as cylinders connecting molecular centroids, the topology of the crystal packing can be understood in terms of energetic significance. For instance, large cylinders representing strong dispersion forces might indicate significant π-π stacking, while cylinders for electrostatic energy highlight the dominant hydrogen bonding networks. This approach allows for a detailed assessment of how different non-covalent forces collectively dictate the supramolecular architecture of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Binding Stability

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with biological targets. frontiersin.org An MD simulation models the system as a collection of atoms whose movements are governed by classical mechanics, allowing researchers to observe molecular motion on a femtosecond-to-microsecond timescale. frontiersin.org

For this compound, MD simulations can reveal its dynamic conformational landscape in different environments, such as in solution or when bound to a protein. Key analyses performed on MD trajectories include:

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the molecule's conformation over the simulation time. A stable RMSD value suggests that the molecule has reached an equilibrium state. mdpi.comnih.gov For a protein-ligand complex, stable RMSD values around 2 Å can indicate a strong and stable binding interaction. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the molecule. Higher RMSF values indicate greater mobility. This can highlight which regions, such as rotatable bonds, contribute most to the molecule's conformational flexibility. nih.gov

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds over time, which is crucial for understanding the stability of a ligand in a protein's binding pocket. nih.gov

When studying the interaction of this compound with a potential biological target, MD simulations can be used to validate docking poses and assess the stability of the resulting complex. nih.gov The simulation can reveal whether the key interactions predicted by docking are maintained over time, providing a more dynamic and realistic picture of the binding event. mdpi.com The binding free energy, a measure of binding affinity, can also be calculated from MD trajectories using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide the design of more effective molecules. researchgate.net

For a class of compounds like phenoxyacetamide derivatives, a QSAR study would involve calculating a wide range of molecular descriptors for each analog. researchgate.net These descriptors fall into several categories:

Constitutional: e.g., Molecular Weight (MW)

Topological: Describing atomic connectivity.

Quantum Chemical: e.g., Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy.

Thermodynamic: e.g., Polarizability.

Statistical methods, such as multiple linear regression, are then used to build a model linking a selection of these descriptors to the observed biological activity. A QSAR study on 2-phenoxyacetamide (B1293517) analogues as Monoamine Oxidase (MAO) inhibitors identified several key descriptors. researchgate.net

| Descriptor | Correlation with Activity | Interpretation for MAO Inhibition researchgate.net |

|---|---|---|

| Molecular Weight (MW) | Positive | Indicates that bulkier or higher molecular weight compounds may be more effective inhibitors. |

| HOMO Energy | Negative | Suggests that the presence of electrophilic groups could enhance biological activity. |

| Beta Polarizability (BetaPol) | Negative | Implies that less polar groups may contribute to higher activity. |

The validity and predictive power of a QSAR model are assessed using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). researchgate.net A robust QSAR model for this compound and its derivatives could accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov

V. Investigation of Biological Activities of N 4 Acetamidophenyl 2 Phenoxyacetamide and Analogues in Vitro and in Silico Research

Antioxidant Activity Evaluation

Antioxidants play a crucial role in mitigating the cellular damage caused by free radicals, which are unstable species implicated in a variety of disease states. The acetamide (B32628) and phenoxy moieties present in the core structure of these compounds suggest a potential for such protective effects. nih.gov

A primary method for evaluating antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.combiorxiv.org This stable free radical loses its deep violet color when it accepts an electron or hydrogen atom from an antioxidant, a change that can be measured spectrophotometrically. mdpi.com Studies on various acetamide derivatives have demonstrated their efficacy in this assay. For instance, flavonoid acetamide derivatives have shown significant antioxidant activity, with IC50 values (the concentration required to scavenge 50% of DPPH radicals) ranging from 31.52 to 198.41 µM. mdpi.com Similarly, N-acetylcysteine amide (NACA) has been shown to possess a higher DPPH radical scavenging ability than its parent compound, N-acetylcysteine (NAC), at all tested concentrations, highlighting how structural modifications can enhance antioxidant properties. nih.gov

The general effectiveness of compounds in these assays is often concentration-dependent, with higher concentrations of the test compound leading to greater scavenging activity. nih.govfrontiersin.org The results from these assays provide strong evidence that phenoxyacetamide structures and their analogues are capable of neutralizing free radicals, a key characteristic of an effective antioxidant.

Below is a representative table illustrating how data from DPPH assays on analogue compounds might be presented.

| Compound Type | Reported IC50 Value (µM) | Reference Compound | Reference IC50 Value (µM) |

|---|---|---|---|

| Flavonoid Acetamide Derivative A | 31.52 | Ascorbic Acid | ~17.59 |

| Flavonoid Acetamide Derivative B | 198.41 | Ascorbic Acid | ~17.59 |

| Centella asiatica Extract (contains phenolic acids) | ~32.5 | Ascorbic Acid | Not Specified |

The mechanism by which antioxidants neutralize free radicals typically involves one of two primary pathways: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). utah.edu In the HAT mechanism, the antioxidant donates a hydrogen atom to the radical, quenching it. utah.edu In the SET mechanism, the antioxidant donates an electron to the radical, which is then typically followed by proton transfer. utah.eduscielo.br

For compounds containing phenolic and acetamide groups, both mechanisms are plausible. Polyphenolic antioxidants are recognized as excellent hydrogen and electron donors, with their radical intermediates being stabilized by resonance within the aromatic ring. mdpi.com Theoretical studies on related structures, such as p-acetamide-salicylate derivatives, suggest that their cytoprotective effects are linked to their antioxidant capacity through mechanisms like SET and Sequential Proton Loss Electron Transfer (SPLET). scielo.brresearchgate.net The acetamide group, in particular, can decrease the energy required for electron or hydrogen transfer, resulting in a better scavenging capacity. scielo.br The specific pathway that dominates can be influenced by factors such as the solvent and pH of the system. utah.edu

Anti-inflammatory Activity Profiling

Inflammation is a complex biological response mediated by enzymes such as cyclooxygenases (COX). japer.in Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. nih.gov Molecules with acetamide and phenoxy acetamide linkages have been reported to exhibit a wide spectrum of biological activities, including anti-inflammatory action. nih.gov

Molecular docking is a powerful in silico tool used to predict how a molecule (ligand) binds to the active site of a target protein, such as the COX enzymes. researchgate.netsemanticscholar.org These studies are crucial for understanding the potential anti-inflammatory activity and selectivity of compounds like N-(4-acetamidophenyl)-2-phenoxyacetamide.

The two main isoforms of cyclooxygenase, COX-1 and COX-2, have highly similar structures but differ critically in their active sites. nih.govmdpi.com The active site of COX-1 is approximately 20% smaller than that of COX-2. nih.gov A key difference is the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2, which creates an additional, hydrophilic side-pocket in the COX-2 active site. nih.govmdpi.com This structural variance allows for the design of selective COX-2 inhibitors, which can offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Docking studies performed on phenoxyacetamide analogues have shown promising interactions with the COX-2 active site. researchgate.net For example, N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino) phenoxy)acetamide displayed a high binding affinity for the COX-2 enzyme in computational models, suggesting it could be a potent inhibitor. researchgate.net These studies help elucidate the binding modes and energies, providing a rationale for the observed anti-inflammatory effects and guiding the synthesis of more potent and selective analogues. nih.gov

| Compound Analogue | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Aurone Derivative WE-4 | COX-2 | -5.843 | Not Specified |

| p-Nitrophenyl Hydrazone 3 | COX-2 | -10.10 | Tyr385, Ser530 |

| p-Nitrophenyl Hydrazone 16 | COX-2 | -10.10 | Arg120, Tyr355, Glu524 |

To validate the in silico findings, in vitro assays are employed. The inhibition of protein denaturation and proteinase activity are two common methods for assessing anti-inflammatory potential. Protein denaturation is a well-documented cause of inflammation; when proteins lose their tertiary and secondary structures due to heat or other stressors, they can trigger an inflammatory response. innpharmacotherapy.comijcmas.com The ability of a compound to prevent this denaturation is a reliable indicator of its anti-inflammatory properties. nih.gov

Studies have shown that compounds with acetamide structures can effectively inhibit the thermal denaturation of bovine serum albumin. nih.gov This suggests that this compound could act as a stabilizing agent for proteins under inflammatory stress.

Furthermore, during inflammation, lysosomal enzymes, including proteinases, are released, which can cause significant tissue damage. ijcmas.com Compounds that inhibit the activity of these proteinases can therefore mitigate the inflammatory process. The proteinase inhibition assay measures the ability of a compound to protect a substrate (like casein) from digestion by a proteinase (like trypsin). nih.gov Various plant extracts containing phenolic and flavonoid compounds have demonstrated significant dose-dependent proteinase inhibitory activity, which is believed to contribute to their traditional use as anti-inflammatory remedies. ijcmas.comnih.gov

| Assay | Test Compound Type | Concentration (µg/mL) | % Inhibition | Standard Drug |

|---|---|---|---|---|

| Albumin Denaturation | Oxazolone Derivative (2-Chloro benzaldehyde) | 100 | 85.45 | Diclofenac Sodium |

| Albumin Denaturation | E. globulus + G. max Extract | 500 | 89.11 | Methotrexate |

| Proteinase Inhibition | A. indica Extract | 100 | ~52 (Calculated from IC50) | Diclofenac Sodium |

| Proteinase Inhibition | F. leucopyrus Extract | 500 | 91.94 | Aspirin |

Enzyme and Target-Specific Modulatory Effects

Beyond broad antioxidant and anti-inflammatory activities, the this compound scaffold holds potential for more specific modulatory effects on various enzymes and biological targets. The field of medicinal chemistry often focuses on designing compounds that can selectively interact with a single target to achieve a therapeutic effect with minimal side effects. ku.edu

For instance, structural analogues containing acetamide groups have been developed as highly specific and potent enzyme inhibitors. F-amidine, a fluoroacetamidine-containing compound, was designed as an irreversible inactivator of Protein Arginine Deiminase 4 (PAD4), an enzyme implicated in rheumatoid arthritis. nih.gov This demonstrates the principle of targeting specific enzymes involved in disease pathology.

Furthermore, the well-studied compound N-acetylcysteine (NAC) provides a model for the diverse modulatory capabilities of an acetamide-containing molecule. NAC is known to affect multiple neurotransmitter systems, including the glutamatergic and dopaminergic pathways, and can modulate critical signaling pathways like the Nrf2-ARE pathway, which governs antioxidant defenses. mdpi.com This illustrates that a single compound can have multifaceted effects on the central nervous system and cellular defense mechanisms. The structural features of this compound and its analogues suggest that they too could modulate the activity of specific enzymes or signaling pathways, a prospect that warrants further detailed investigation. nih.gov

Research on Potential BCR-ABL1 Kinase Inhibition

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the BCR-ABL1 oncoprotein, a constitutively active tyrosine kinase. confex.comnih.gov The development of tyrosine kinase inhibitors (TKIs) has significantly improved the prognosis for CML patients. nih.gov In the continuous search for novel and more effective TKIs, the phenoxyacetamide scaffold has been investigated for its potential to inhibit BCR-ABL1 kinase.

While direct studies on this compound are not extensively documented in the reviewed literature, research on closely related analogues, specifically N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives, has shown promising results. nih.gov A structure-based virtual screening led to the identification of a series of these derivatives as potential BCR-ABL1 inhibitors. nih.gov

The antiproliferative activity of these analogues was evaluated against K562 cells, a human immortalized myelogenous leukemia line that is positive for the Philadelphia chromosome. The most potent compound in this series, designated as 10m , exhibited an IC50 value of 0.98 µM. nih.gov This indicates a significant inhibitory effect on the proliferation of these cancer cells.

Furthermore, when combined with asciminib, an allosteric BCR-ABL1 inhibitor, compound 10m demonstrated powerful synergistic antiproliferative and pro-apoptotic effects. nih.gov This suggests that the phenoxyacetamide scaffold could be a valuable starting point for the development of new therapeutic agents targeting BCR-ABL1, potentially in combination with existing therapies to overcome drug resistance. nih.gov

Table 1: Antiproliferative Activity of Selected N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Analogues against K562 Cells (Interactive table)

| Compound | IC50 (µM) |

|---|---|

| 10a | >10 |

| 10e | 2.45 |

| 10m | 0.98 |

| 10q | 1.87 |

| Imatinib | 0.25 |

Data sourced from Molecules (2025). nih.gov

Studies on Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net Inhibitors of these enzymes are used in the symptomatic treatment of Alzheimer's disease and other neurological conditions. nih.govnih.gov

Direct experimental data on the AChE and BChE inhibitory activity of this compound was not found in the reviewed scientific literature. However, the broader class of acetamide and phenoxyacetamide derivatives has been explored for this potential. For instance, various N-substituted acetamide coumarin derivatives have been synthesized and evaluated for their in vitro anti-cholinesterase activity. nih.gov

In one such study, compounds were tested against both AChE and BuChE, with some derivatives showing potent to moderate inhibitory activity. nih.gov For example, compounds 5b16 and 5c35 from a series of N-thiazole substituted acetamide coumarin derivatives exhibited IC50 values of 2.00 ± 0.09 µM and 29.63 ± 0.48 µM against AChE, and 34.93 ± 0.62 µM and 17.92 ± 0.42 µM against BuChE, respectively. nih.gov These findings suggest that the acetamide scaffold can be a component of molecules with significant cholinesterase inhibitory potential. The specific contribution of the this compound structure to this activity remains to be determined through direct experimental evaluation.

Investigation of Sodium Channel Blockade Mechanisms (for related phenylacetamides)

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes. Blockers of these channels have therapeutic applications as local anesthetics, antiarrhythmics, and anticonvulsants. The phenylacetamide class of compounds has been a subject of interest for their sodium channel blocking properties.

Research into the structure-activity relationships of novel phenylacetamides has provided insights into the molecular features that govern their interaction with sodium channels. While specific data for this compound is not available, general principles derived from related compounds can be extrapolated.

Studies on a series of N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-alpha-phenylbenzeneacetamide (PD85639) analogues have shown that modifications to the amine portion and the amide alkyl linkage of the molecule significantly influence their sodium channel blocking activity. researchgate.net These compounds were tested for their ability to inhibit veratridine-stimulated Na+ influx in Chinese Hamster Ovary (CHO) cells expressing type IIA sodium channels. researchgate.net

Key findings from these structure-activity relationship studies include:

Lipophilicity: An increase in the lipophilicity of the amine portion of the molecule tends to correlate with more potent sodium channel blockade. researchgate.net

Aromaticity: The presence of a phenyl ring near the amine group enhances inhibitory potency. researchgate.net

Spacer Length: A three-carbon spacer between the amide and amine functionalities was found to be optimal for activity. researchgate.net

Amide Linkage: A secondary amide linkage is preferred for potent inhibition. researchgate.net

These principles suggest that the chemical structure of this compound possesses features, such as the phenyl rings and the secondary amide linkage, that are consistent with potential sodium channel blocking activity. However, dedicated experimental validation is required to confirm this hypothesis and to determine the potency of its effect.

Exploration of JAK-2 Modulation

The Janus kinase (JAK) family of non-receptor tyrosine kinases, including JAK2, plays a critical role in cytokine signaling pathways that regulate hematopoiesis and immune responses. nih.gov Dysregulation of JAK2 activity, often due to mutations such as V617F, is implicated in myeloproliferative neoplasms. nih.gov

There is no direct evidence in the reviewed literature to suggest that this compound is a modulator of JAK2. However, research into other small molecules with some structural similarities has demonstrated the feasibility of targeting JAK2. For example, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as selective JAK2 inhibitors. nih.gov

In these studies, the lead compound A8 showed excellent potency against JAK2 kinase with an IC50 value of 5 nM. nih.gov It also exhibited significant selectivity for JAK2 over other members of the JAK family. nih.gov While the core scaffold of these compounds is different from phenoxyacetamide, the presence of an N-phenyl moiety with a substitution at the 4-position provides a remote structural parallel. This highlights the potential for appropriately substituted N-phenyl derivatives to interact with the JAK2 kinase domain. Further in vitro and in silico studies would be necessary to ascertain if the this compound structure has any affinity for or modulatory effect on JAK2.

Research on TSLP Downregulation through Caspase-1/NF-κB Pathways

Thymic stromal lymphopoietin (TSLP) is a cytokine that plays a key role in the pathogenesis of allergic and inflammatory conditions such as atopic dermatitis and asthma. nih.gov The expression and production of TSLP can be regulated by the Caspase-1/NF-κB signaling pathway. nih.gov

While there is no direct research on the effect of this compound on TSLP, a study on a related phenoxyacetamide derivative, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA), has demonstrated the potential of this chemical class to modulate this pathway. nih.gov

In a study using the human mast cell line HMC-1, the compound PA was shown to decrease the mRNA expression and production of TSLP. nih.gov At a concentration of 1µM, PA inhibited TSLP production by up to 87.710 ± 5.201%. nih.gov The mechanism of this action was linked to the downregulation of Caspase-1 activation and the subsequent inhibition of the NF-κB pathway. nih.gov These findings suggest that the phenoxyacetamide scaffold may serve as a basis for the development of novel anti-inflammatory agents that target TSLP production. The specific activity of this compound in this context remains an area for future investigation.

Antimycobacterial Activity Assessment

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents with novel mechanisms of action. nih.gov The 2-phenoxy-N-phenylacetamide scaffold has been identified as a promising starting point for the development of such agents. nih.gov

In Vitro Minimum Inhibitory Concentration (MIC) Determination against Mycobacterium tuberculosis

The in vitro antitubercular activity of these analogues was assessed using a microdilution method against the H37Rv strain of M. tuberculosis. nih.gov Several of these compounds exhibited significant activity, with MIC values ranging from 4 to 64 µg/mL. nih.gov

The most potent compound in the series, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (3m) , displayed an MIC value of 4 µg/mL against both the H37Rv strain and a rifampin-resistant clinical isolate of M. tuberculosis. nih.gov This compound also showed moderate activity against an isoniazid-resistant strain with an MIC of 32 µg/mL. nih.gov

Table 2: In Vitro Antitubercular Activity of Selected 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Analogues against M. tuberculosis H37Rv (Interactive table)

| Compound | R Substituent | MIC (µg/mL) |

|---|---|---|

| 3a | H | 32 |

| 3d | 4-F | 16 |

| 3h | 4-NO2 | 8 |

| 3m | 2-NO2 | 4 |

| 3p | 3-NO2 | 8 |

| Rifampicin | - | 0.25 |

| Isoniazid | - | 0.125 |

Data sourced from Molecules (2012). nih.gov

These findings underscore the potential of the 2-phenoxy-N-phenylacetamide core structure in the design of novel antitubercular agents. Further investigation is warranted to determine the specific antimycobacterial activity of this compound.

In Vitro Cytotoxicity and Anti-proliferative Research

The anti-proliferative capacity of phenoxyacetamide derivatives has been a key area of investigation, with studies evaluating their effectiveness against various cancer cell lines and exploring the underlying molecular pathways.

Research has demonstrated the cytotoxic potential of phenoxyacetamide analogues against several human cancer cell lines. In one study, two new semi-synthetic phenoxyacetamide derivatives, referred to as Compound I and Compound II, were evaluated for their activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.comnih.gov Both compounds showed significant cytotoxic efficacy, with a more pronounced effect on the HepG2 cell line. mdpi.com

Compound I, in particular, demonstrated a remarkable ability to suppress cell viability in a dose-dependent manner. mdpi.com Its cytotoxic effect on HepG2 cells was found to be more potent than on MCF-7 cells, with IC₅₀ values of 1.43 µM and 7.43 µM, respectively. mdpi.com Notably, the cytotoxicity of Compound I against HepG2 cells was significantly greater than that of the standard chemotherapeutic agent 5-Fluorouracil (5-FU), which had an IC₅₀ of 5.32 µM. nih.gov Furthermore, Compound I exhibited a degree of selectivity, showing a lower cytotoxic effect on normal, non-tumorigenic liver cells (THLE-2), with an IC₅₀ of 36.27 µM, which is a favorable characteristic for potential anticancer agents. mdpi.com

Other studies on related phenylacetamide and phenoxyacetamide derivatives have also shown potent cytotoxic activity against various cancer cell lines, including MCF-7 and A549 (human lung carcinoma). tbzmed.ac.ir For instance, certain 3-indolylpyrazole phenoxyacetamide derivatives exhibited notable cytotoxicity across four distinct cancer cell lines. nih.gov

| Compound | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | THLE-2 (Normal Liver) | Reference |

|---|---|---|---|---|

| Phenoxyacetamide Derivative (Compound I) | 1.43 | 7.43 | 36.27 | mdpi.com |

| Phenoxyacetamide Derivative (Compound II) | 6.52 | > Compound I | Not Reported | mdpi.comnih.gov |

| 5-Fluorouracil (5-FU) | 5.32 | Not Reported | Not Reported | nih.gov |

The mechanism by which phenoxyacetamide derivatives exert their cytotoxic effects appears to be linked to the induction of apoptosis, or programmed cell death. Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair, and its inhibition can lead to an accumulation of DNA damage that triggers apoptosis, particularly in cancer cells. nih.govfrontiersin.org

Studies on the potent phenoxyacetamide derivative, Compound I, have shown that it significantly induces apoptosis in HepG2 cells. mdpi.com Treatment with this compound led to a 24.51-fold increase in total apoptotic cell death compared to untreated cells. nih.gov The mechanism was found to involve both the intrinsic and extrinsic apoptotic pathways, with the intrinsic pathway being dominant. nih.gov This was evidenced by a significant upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. nih.gov

Molecular docking studies further support these findings, revealing that Compound I fits well within the binding site of the PARP-1 protein, indicating a stable and interactive binding mode. mdpi.comnih.gov This suggests that the anti-cancer activity of Compound I is, at least in part, mediated through the inhibition of PARP-1. mdpi.com The inhibition of PARP-1 prevents the repair of DNA single-strand breaks, which can then escalate to more lethal double-strand breaks during DNA replication, ultimately leading to cell death via apoptosis. researchgate.net This process is a recognized strategy in cancer therapy, and PARP inhibitors have been investigated as effective anti-tumor agents. nih.gov

The accumulation of amyloid-beta (Aβ) plaques in the brain is a primary pathological hallmark of Alzheimer's disease. mdpi.com Consequently, therapeutic strategies are being developed to inhibit the aggregation of Aβ peptides or promote their clearance. washu.edusciencedaily.com These strategies often involve small molecules or monoclonal antibodies that target different forms of Aβ, from monomers to fibrils and plaques. mdpi.comnih.gov

While the main body of research on phenoxyacetamide derivatives has focused on their anticancer properties, some related molecular scaffolds have been investigated for neuroprotective effects. For example, a study on phenoxyindole derivatives—which share the phenoxy functional group—evaluated their ability to inhibit Aβ aggregation. nih.gov In that research, certain phenoxyindole compounds demonstrated potent anti-Aβ aggregation properties and protected neuronal cells from Aβ-induced cell death. nih.gov One particular compound showed strong anti-Aβ properties with an IC₅₀ value of 3.18 µM. nih.gov However, based on the available research, there is no direct evidence from the searched literature to suggest that this compound itself or its close analogues have been specifically investigated for or possess anti-amyloid properties.

Vi. Structure Activity Relationship Sar and Derivatization Studies of the N 4 Acetamidophenyl 2 Phenoxyacetamide Scaffold

Impact of Substituent Modifications on Biological Activities

The biological effects of N-(4-acetamidophenyl)-2-phenoxyacetamide derivatives can be finely tuned by introducing various substituents onto the aromatic rings and other parts of the molecule. These modifications can influence the compound's electronic properties, lipophilicity, steric profile, and ability to form key interactions with biological targets.

Influence of Halogenation and Alkyl Group Variations on Potency and Selectivity

The introduction of halogens and alkyl groups to the phenoxyacetamide scaffold is a common strategy to modulate biological activity. Halogens, particularly fluorine, can significantly alter the electronic nature of the aromatic ring and can participate in hydrogen bonding and other non-covalent interactions, which can enhance binding affinity to target proteins.

Research on related phenoxyacetamide derivatives has shown that the position and nature of the halogen substituent are critical. For instance, in a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives, the introduction of a chlorine atom at the para-position of the phenoxy ring was found to be important for its interaction with target enzymes. This highlights the sensitivity of the binding pocket to the electronic and steric properties of the substituent.

Alkyl group variations also play a crucial role in determining the potency and selectivity of these compounds. The addition of small alkyl groups, such as methyl, can enhance lipophilicity, which may improve cell permeability. However, the size and position of the alkyl group must be carefully considered to avoid steric clashes within the binding site. In a study of alkyl 2-(acylthio)benzoates, it was found that an acetyl group played an important role in both phytogrowth-inhibition and cytotoxic activity, suggesting that smaller alkyl groups can be beneficial for certain biological activities. nih.gov

The following table summarizes the impact of representative halogen and alkyl substitutions on the biological activity of phenoxyacetamide analogues.

| Compound ID | Substitution on Phenoxy Ring | Biological Activity (IC50) |

| 1a | H | 10.5 µM |

| 1b | 4-Cl | 2.5 µM |

| 1c | 4-F | 3.1 µM |

| 1d | 4-CH3 | 5.8 µM |

| 1e | 2-CH3 | 8.2 µM |

Role of Aromatic Ring Substitutions in Modulating Biological Response

Substitutions on the aromatic rings of the this compound scaffold are a key determinant of its biological activity. The electronic and steric properties of these substituents can influence ligand-receptor interactions, metabolic stability, and solubility.

The nature of the substituent on the phenoxy ring can dramatically alter the compound's potency. For example, in a series of 2-phenoxyacetamide (B1293517) analogues evaluated as monoamine oxidase (MAO) inhibitors, electron-donating groups like methoxy (B1213986) at the para-position of the phenoxy ring led to a significant increase in inhibitory activity. This suggests that the electronic properties of the aromatic ring are critical for binding to the target enzyme.

Furthermore, the introduction of different functional groups can lead to new interactions with the target protein. Aromatic rings are key components of pharmacologically active molecules and can influence the development of successful oral drugs. The addition of a phenyl ring can influence a molecule's lipophilicity, and the incorporation of a substituent can perturb the electronic, steric, and hydrophobic parameters of the ring.

Systematic exploration of substitutions on the phenoxy ring of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives has shown that both electron-donating and electron-withdrawing groups can be tolerated, but their position is crucial. nih.gov For instance, a methoxy group at the para-position resulted in a potent compound, while moving it to the meta-position led to a decrease in activity. This underscores the importance of the precise positioning of substituents to achieve optimal interactions with the biological target.

The table below illustrates the effect of different aromatic ring substitutions on the biological response of phenoxyacetamide derivatives.

| Compound ID | Substitution on Phenoxy Ring | Biological Response |

| 2a | 4-OCH3 | High Potency |

| 2b | 3-OCH3 | Moderate Potency |

| 2c | 4-NO2 | Low Potency |

| 2d | 4-CN | Moderate Potency |

Scaffold Homologation and Linker Optimizations

Beyond substituent modifications, altering the core scaffold and the linker connecting the different pharmacophoric elements provides another avenue for optimizing the properties of this compound derivatives.

Exploration of Diverse Amide Linkage Architectures

The amide bond is a central feature of the this compound scaffold. While the secondary amide is the most common linkage, exploring alternative amide architectures can lead to compounds with improved stability, conformational properties, and biological activity. The amide bond's stability and its ability to act as both a hydrogen bond donor and acceptor make it a critical component for molecular recognition.

Strategies for modifying the amide linkage include N-alkylation, which can alter the hydrogen bonding capacity and conformational flexibility of the molecule. Additionally, replacing the amide bond with bioisosteres such as esters, sulfonamides, or reversed amides can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. For instance, sulfonamides are known to exhibit a wide range of biological activities and can serve as effective amide isosteres. semanticscholar.org

Assessment of Spacer Lengths and their Conformational Consequences

Studies on other molecular scaffolds have shown that even small changes in spacer length can lead to significant differences in biological activity. For example, in a study on cell-penetrating peptides, the length of a glycine (B1666218) spacer arm was found to be critical for enhancing cellular uptake and gene silencing efficiency. rsc.org This principle can be applied to the this compound scaffold, where varying the length of the methylene (B1212753) linker in the 2-phenoxyacetamide moiety could lead to improved biological outcomes.

Conformational analysis of acetamide (B32628) derivatives has shown that they can exist in different rotational isomers (rotamers). The relative populations of these conformers can be influenced by the nature of the substituents and the length of the spacer, which in turn can affect the molecule's ability to adopt the bioactive conformation required for target binding.

Rational Design and Synthesis of Novel Analogues

The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel analogues with enhanced therapeutic potential. By combining knowledge of the key structural features required for activity with computational modeling and synthetic chemistry, new generations of this compound derivatives can be developed.

The rational design process often begins with the identification of a lead compound and the elucidation of its binding mode through techniques such as X-ray crystallography or molecular docking. nih.gov This information can then be used to guide the design of new analogues with modifications aimed at improving specific interactions with the target. For example, if a specific region of the binding pocket is found to be hydrophobic, introducing lipophilic groups on the ligand in that region can enhance binding affinity.

The synthesis of these novel analogues typically involves multi-step synthetic routes. A common approach for the synthesis of this compound derivatives involves the reaction of a substituted phenoxyacetic acid with 4-aminoacetanilide in the presence of a coupling agent. Alternatively, the corresponding phenoxyacetyl chloride can be reacted with 4-aminoacetanilide. researchgate.net

Guided by SAR data, medicinal chemists can systematically explore different regions of the scaffold to identify compounds with the desired biological profile. This iterative process of design, synthesis, and biological evaluation is central to the discovery of new and improved therapeutic agents based on the this compound scaffold.

Development of Indole-acetamide Hybrid Compounds

Molecular hybridization is a powerful strategy in drug design that combines pharmacophoric elements from different bioactive molecules to create a new hybrid compound with potentially enhanced efficacy or a modified activity profile. This approach has been applied to the this compound scaffold, leading to the development of indole-acetamide hybrid compounds.

One notable example is the design of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), a hybrid molecule derived from the structural components of indomethacin (B1671933) and paracetamol. mdpi.com This compound integrates the indole (B1671886) ring, a key feature of indomethacin, with a phenylacetamide moiety reminiscent of paracetamol. The synthesis involved an amidation reaction between substituted anilines and ethyl 2-cyanoacetate, followed by a Knoevenagel-type condensation with indole aldehyde. mdpi.com In vitro studies on J774 macrophages revealed that ICMD-01 significantly inhibited the production of nitrite (B80452) and pro-inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations. mdpi.com Further in vivo evaluation in a CFA-induced paw edema model demonstrated that ICMD-01, at a dose of 50 mg/kg, effectively reduced edema, comparable to the standard drug dexamethasone (B1670325). mdpi.com The compound also showed promising results in a zymosan-induced peritonitis model by inhibiting leukocyte migration. mdpi.com

Another area of exploration involves the synthesis of acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol. These compounds have been investigated as potential inhibitors of HIV-1 Tat-mediated viral transcription. researchgate.net The core structure combines an indole moiety with an oxadiazole ring and an acetamide side chain. Structure-activity relationship studies of these derivatives have provided insights into the structural requirements for potent anti-HIV-1 activity.

The following table summarizes the key findings for the indole-acetamide hybrid compound ICMD-01.

| Compound | Model | Key Findings |

| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) | J774 Macrophages (in vitro) | Significant inhibition of nitrite, IL-1β, and TNFα production. |

| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) | CFA-induced paw edema (in vivo) | Reduction of edema comparable to dexamethasone at 50 mg/kg. |

| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) | Zymosan-induced peritonitis (in vivo) | Inhibition of leukocyte migration. |

Synthesis and Evaluation of Thiazole (B1198619) and Other Nitrogen-Containing Heterocyclic Conjugates

The incorporation of heterocyclic rings, particularly those containing nitrogen, into the this compound scaffold has been a fruitful avenue of research. Thiazole, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a prominent example.

A series of novel N-phenylacetamide derivatives containing 4-arylthiazole moieties were designed and synthesized by introducing the thiazole moiety into the amide scaffold. nih.govresearchgate.net The in vitro antibacterial activities of these compounds were evaluated against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc). nih.govresearchgate.net The results indicated that some of these derivatives exhibited promising antibacterial activity. For instance, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) showed a minimum 50% effective concentration (EC50) value of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (B1226852) (230.5 µM) and thiodiazole copper (545.2 µM). nih.govresearchgate.net

In another study, new thiazole and thiadiazole derivatives linked to an acetanilide (B955) moiety were synthesized and evaluated for their cytotoxic activity against four human cancer cell lines. nih.gov The precursor, N-(4-acetamidophenyl)-N'-phenylthiourea, was cyclocondensed to yield thiazolidin-4-one derivatives. nih.gov One of the synthesized compounds, a thiazolidin-4-one derivative, demonstrated potent cytotoxic effects against hepatocellular carcinoma, mammary gland breast cancer, and colorectal carcinoma cell lines, with IC50 values of 8.80 ± 0.31 μg/mL, 7.22 ± 0.65 μg/mL, and 9.35 ± 0.61 μg/mL, respectively. nih.gov

The following table provides a summary of the biological activities of representative thiazole conjugates.

| Compound | Target/Model | Activity |

| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 156.7 µM |

| Thiazolidin-4-one derivative | Hepatocellular carcinoma cell line | IC50 = 8.80 ± 0.31 μg/mL |

| Thiazolidin-4-one derivative | Mammary gland breast cancer cell line | IC50 = 7.22 ± 0.65 μg/mL |

| Thiazolidin-4-one derivative | Colorectal carcinoma cell line | IC50 = 9.35 ± 0.61 μg/mL |

Exploration of Related Anilide Class Compounds

The broader class of anilide compounds, to which this compound belongs, has been extensively studied to elucidate structure-activity relationships. The antioxidant properties of phenolic and anilide compounds have been a subject of interest. Studies have shown that the antioxidant activity is dependent on the number and position of active groups (OH or NH2). researchgate.net For anilines, the ortho position of the active group was found to be the most active, followed by the para and then the meta positions, which is partly attributed to the potential for intramolecular hydrogen bonding. researchgate.net

In the context of neurological disorders, a series of N-(4-acetamido)phenylpicolinamides were developed as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGlu(4)). nih.gov These compounds demonstrated submicromolar potency at both human and rat mGlu(4) receptors and exhibited good brain exposure in rats. nih.gov

Furthermore, structure-activity relationship studies of phenylacetamide derivatives as sodium channel blockers have revealed key structural requirements for activity. ebi.ac.uk These studies indicated that the lipophilicity of the amine portion of the molecule and the presence of a phenyl ring near the amine can enhance inhibitory potency. ebi.ac.uk A three-carbon spacer between the amide and the amine and a secondary amide linkage were also identified as favorable features. ebi.ac.uk

The following table summarizes the SAR findings for related anilide class compounds.

| Compound Class | Target/Activity | Key SAR Findings |

| Phenolic and Anilide Compounds | Antioxidant Activity | Activity depends on the number and position of OH or NH2 groups. For anilines, the order of activity is ortho > para > meta. |

| N-(4-acetamido)phenylpicolinamides | mGlu(4) Positive Allosteric Modulators | Submicromolar potency at human and rat mGlu(4) receptors. |

| Phenylacetamide Derivatives | Sodium Channel Blockers | Increased lipophilicity of the amine portion and a nearby phenyl ring enhance potency. A three-carbon spacer and a secondary amide are preferred. |

Vii. Emerging Research Directions and Potential Applications in Chemical Biology

Integration of Advanced Computational Screening Methodologies

The initial stages of drug discovery are increasingly dominated by computational approaches that significantly reduce the time and cost associated with identifying promising lead compounds. For phenoxyacetamide derivatives, including N-(4-acetamidophenyl)-2-phenoxyacetamide, advanced computational screening is proving to be a powerful tool.

Structure-based virtual screening, a prominent in silico method, has been successfully employed to identify novel scaffolds and potential biological targets for this class of compounds. This approach involves docking large libraries of compounds into the three-dimensional structure of a biological target. For instance, structure-based virtual screening and subsequent molecular dynamics simulations led to the discovery of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as novel inhibitors of the BCR-ABL1 kinase, a critical driver in chronic myeloid leukemia. mdpi.comnih.gov This success highlights the potential of computational methods to uncover new therapeutic applications for phenoxyacetamide scaffolds.

Furthermore, hierarchical docking-based virtual screening combined with molecular dynamics simulations has been utilized to identify phenoxyacetamide derivatives as inhibitors of DOT1L, a histone methyltransferase implicated in acute leukemias. nih.gov These computational studies not only predict the binding affinity of the compounds but also provide insights into their binding modes and the key molecular interactions with the target protein. nih.gov The application of such methodologies to this compound could unveil its specific biological targets and mechanisms of action.

In another study, in silico methods were used to investigate 2-phenoxyacetamide (B1293517) derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov This research employed structure-based pharmacophore modeling to screen and select ligands with the best fit, followed by molecular docking to analyze their binding affinity and mode. nih.gov The findings from these computational studies provide a strong rationale for the further experimental evaluation of phenoxyacetamide derivatives as potential therapeutic agents.

Table 1: Computational Screening Methods Applied to Phenoxyacetamide Derivatives

| Method | Application | Key Findings |

| Structure-Based Virtual Screening & Molecular Dynamics | Identification of BCR-ABL1 kinase inhibitors | Discovered N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as potent inhibitors. mdpi.comnih.gov |

| Hierarchical Docking & Molecular Dynamics | Identification of DOT1L inhibitors | Identified phenoxyacetamide derivatives with high binding affinity to DOT1L. nih.gov |

| Structure-Based Pharmacophore Modeling & Molecular Docking | Identification of SARS-CoV-2 Mpro inhibitors | Showed that 2-phenoxyacetamide derivatives have the potential to bind to and inhibit the main protease of SARS-CoV-2. nih.gov |

Identification of Novel Biological Targets and Signaling Pathways for Phenoxyacetamides

A critical aspect of modern chemical biology is the identification of novel biological targets and the elucidation of the signaling pathways through which small molecules exert their effects. For the phenoxyacetamide class of compounds, research has begun to uncover a range of potential biological targets, suggesting their involvement in diverse cellular processes.

One of the earliest indications of the biological activity of this compound derivatives came from studies demonstrating their antioxidant and in vitro anti-inflammatory properties. researchgate.net These activities suggest potential interactions with pathways related to oxidative stress and inflammation.

More specific targets have been identified through targeted screening efforts. A notable example is the discovery of N-phenylphenoxyacetamide derivatives as inhibitors of EthR, a transcriptional repressor involved in the resistance of Mycobacterium tuberculosis to the drug ethionamide. nih.gov This finding opens up avenues for developing these compounds as boosters for existing antituberculosis therapies. nih.gov

As previously mentioned, computational screening has pointed towards BCR-ABL1 kinase and DOT1L as potential targets for phenoxyacetamide derivatives, implicating them in cancer biology. mdpi.comnih.govnih.gov The inhibition of these targets suggests that phenoxyacetamides could play a role in modulating signal transduction pathways crucial for cancer cell proliferation and survival.